molecular formula C8H13N3OS B13299791 (3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide

(3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide

Cat. No.: B13299791
M. Wt: 199.28 g/mol
InChI Key: GSINSDUSKUQPOL-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide is a chemical compound that features a thiazole ring, an amino group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide typically involves the formation of the thiazole ring followed by the introduction of the amino and propanamide groups. One possible synthetic route could involve the cyclization of a suitable precursor to form the thiazole ring, followed by functional group transformations to introduce the amino and propanamide groups. Specific reaction conditions would depend on the chosen synthetic route and the availability of starting materials.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions would vary based on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could yield various substituted derivatives.

Scientific Research Applications

(3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide could have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological processes.

    Medicine: As a lead compound for drug discovery and development.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide would depend on its specific biological target. It could interact with enzymes, receptors, or other biomolecules, leading to a biological response. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thiazole-containing molecules, such as thiamine (vitamin B1) or various thiazole-based drugs.

Uniqueness

The uniqueness of (3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide would lie in its specific structure and functional groups, which could confer unique biological activities or chemical reactivity compared to other thiazole derivatives.

Properties

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

(3S)-3-amino-3-(2,4-dimethyl-1,3-thiazol-5-yl)propanamide

InChI

InChI=1S/C8H13N3OS/c1-4-8(13-5(2)11-4)6(9)3-7(10)12/h6H,3,9H2,1-2H3,(H2,10,12)/t6-/m0/s1

InChI Key

GSINSDUSKUQPOL-LURJTMIESA-N

Isomeric SMILES

CC1=C(SC(=N1)C)[C@H](CC(=O)N)N

Canonical SMILES

CC1=C(SC(=N1)C)C(CC(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.